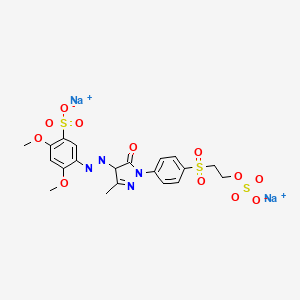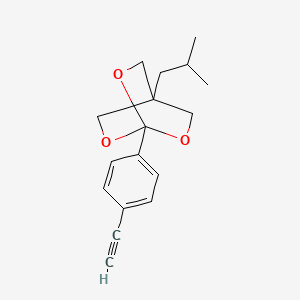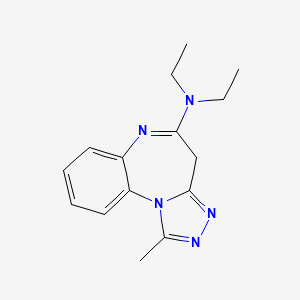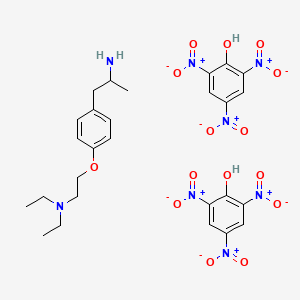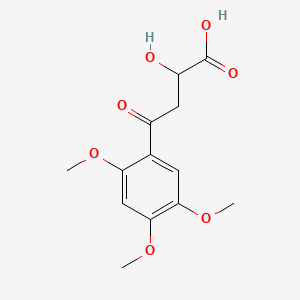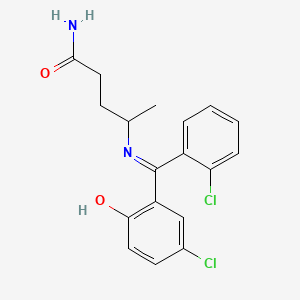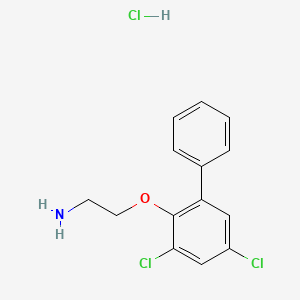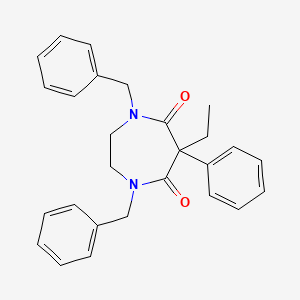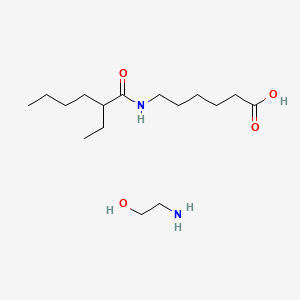
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is a compound with the molecular formula C14H29NO3. It is known for its unique structure, which combines an amino alcohol and a fatty acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid typically involves the reaction of 2-aminoethanol with 6-(2-ethylhexanoylamino)hexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The compound is purified through various techniques, including distillation, crystallization, and chromatography, to meet the required specifications for different applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through the alteration of cellular signaling pathways and the regulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the fatty acid derivative.
6-(2-ethylhexanoylamino)hexanoic acid: Contains the fatty acid derivative but lacks the amino alcohol component.
Uniqueness
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is unique due to its combination of an amino alcohol and a fatty acid derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75113-48-3 |
|---|---|
Molekularformel |
C16H34N2O4 |
Molekulargewicht |
318.45 g/mol |
IUPAC-Name |
2-aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3.C2H7NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;3-1-2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);4H,1-3H2 |
InChI-Schlüssel |
XAVBWLUBRPYLNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


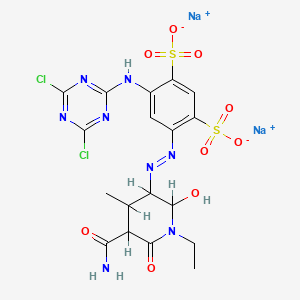



![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
